Diphenyl(m-tolyl)phosphine

Ligand electronic parameter Tolman electronic parameter Phosphine donor strength

Diphenyl(m-tolyl)phosphine is a meta-tolyl tertiary arylphosphine with calibrated intermediate electron-donating capacity. In Suzuki-Miyaura coupling of hindered aryl chlorides, it delivers 85–90% isolated yields vs. 45–55% for PPh₃. Hydroformylation l/b ratios reach 4.8–5.0 with TOF >1400 h⁻¹. Its cone angle of ~147° avoids the steric penalty of the ortho isomer while enabling quantitative Hammett-like electronic tuning (ν(CO) 2068.2 cm⁻¹). Air-stable solid; cost-effective for kilo-scale API intermediate production. Ideal for rational ligand selection in catalyst development.

Molecular Formula C19H17P
Molecular Weight 276.3 g/mol
CAS No. 7579-70-6
Cat. No. B15157534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(m-tolyl)phosphine
CAS7579-70-6
Molecular FormulaC19H17P
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
InChIKeyBGUPWTFDMHDYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(m-tolyl)phosphine (CAS 7579-70-6): A Tertiary Arylphosphine Ligand with Distinct Electronic and Steric Profiles


Diphenyl(m-tolyl)phosphine (CAS 7579-70-6) is a tertiary arylphosphine ligand widely employed in homogeneous catalysis, particularly in palladium- and rhodium-mediated cross-coupling and hydroformylation reactions [1]. Its structure comprises two phenyl rings and one meta-methyl-substituted phenyl ring bonded to a central phosphorus atom, offering an intermediate electron-donating capacity between triphenylphosphine and tri(p-tolyl)phosphine, as quantified by Tolman electronic parameters [2]. This compound is commercially available as an air-stable solid with a melting point of 58-60 °C and is typically handled under inert atmosphere for catalytic applications .

Why Triphenylphosphine or Other Tolyl Isomers Cannot Be Interchanged with Diphenyl(m-tolyl)phosphine Without Reoptimization


Substituting one tertiary phosphine ligand for another in catalytic cycles often alters reaction outcome because even minor changes in aryl ring substitution pattern modify both electron density at phosphorus and steric access to the metal center [1]. For example, replacing triphenylphosphine with diphenyl(m-tolyl)phosphine changes the Tolman electronic parameter (ν(CO)) by up to 1.0 cm⁻¹ and the cone angle by approximately 2°, which translates into measurable differences in oxidative addition rates and product selectivity in Suzuki-Miyaura and Heck reactions [2]. Likewise, ortho vs. meta methyl positioning (diphenyl(o-tolyl)phosphine vs. the title compound) leads to drastic steric cone angle variations (194° vs. 147°), making the isomers non-interchangeable in sterically demanding couplings [3]. Therefore, quantitative comparative data are essential for rational ligand selection.

Quantitative Differentiation of Diphenyl(m-tolyl)phosphine (CAS 7579-70-6) Against Closest Phosphine Analogs


Higher Electron Density at Phosphorus vs. Triphenylphosphine: IR ν(CO) Shift

In the Ni(CO)₃L complex (L = phosphine), the infrared CO stretching frequency (ν(CO), A₁ mode) is a direct measure of ligand electron donation: lower ν(CO) indicates stronger electron donation [1]. Diphenyl(m-tolyl)phosphine exhibits ν(CO) = 2068.2 cm⁻¹, compared to 2068.9 cm⁻¹ for triphenylphosphine, representing a 0.7 cm⁻¹ decrease that corresponds to an approximately 1.5 mV more negative electrochemical shift in the donor strength scale [1]. The comparator diphenyl(p-tolyl)phosphine gives ν(CO) = 2067.5 cm⁻¹, which is 0.7 cm⁻¹ lower than the title compound, confirming that meta-methyl substitution delivers intermediate electron donation between PPh₃ and the para isomer [1].

Ligand electronic parameter Tolman electronic parameter Phosphine donor strength

Superior Yield in Suzuki-Miyaura Coupling of Aryl Chlorides vs. PPh₃

In the palladium-catalyzed Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid (2 mol% Pd(OAc)₂, 4 mol% ligand, K₂CO₃, dioxane, 100 °C, 20 h), diphenyl(m-tolyl)phosphine gave a product yield of 89% isolated, while triphenylphosphine under identical conditions yielded only 52% [1]. The close analog diphenyl(p-tolyl)phosphine provided an intermediate yield of 78%, and the ortho-isomer (diphenyl(o-tolyl)phosphine) gave 34% due to excessive steric hindrance [1]. This represents a 37 percentage point absolute improvement over the industrial benchmark ligand PPh₃ [1].

Cross-coupling Aryl chloride activation Ligand screening

Improved Linear/Branched Aldehyde Selectivity in Rhodium-Catalyzed Hydroformylation vs. PPh₃

In the rhodium-catalyzed hydroformylation of 1-octene (80 °C, 20 bar CO/H₂ = 1:1, Rh(acac)(CO)₂, P/Rh = 10), diphenyl(m-tolyl)phosphine afforded a linear-to-branched aldehyde ratio (l/b) of 4.8, whereas triphenylphosphine gave an l/b ratio of 2.9 under identical conditions [1]. This represents a 66% relative improvement in linear selectivity (Δ = +1.9 in absolute l/b) [1]. The p-tolyl analog gave an l/b of 5.2 (slightly higher), but the meta isomer offers a compromise between selectivity and reaction rate, with a turnover frequency (TOF) of 1450 h⁻¹ compared to 1100 h⁻¹ for the para isomer [1].

Hydroformylation Linear selectivity Rhodium catalyst

Preferred Application Scenarios for Diphenyl(m-tolyl)phosphine (CAS 7579-70-6) Based on Quantitative Evidence


Suzuki-Miyaura coupling of deactivated aryl chlorides in pharmaceutical intermediate synthesis

When coupling electron-rich or hindered aryl chlorides (e.g., 4-chlorotoluene, 4-chloroanisole) with arylboronic acids, diphenyl(m-tolyl)phosphine delivers isolated yields of 85–90%, outperforming triphenylphosphine (45–55%) and avoiding the need for expensive, air-sensitive ligands like P(t-Bu)₃ [1]. This scenario is optimal for kilogram-scale API intermediate production where cost-per-mole of ligand and operational simplicity are critical [1].

Hydroformylation of long-chain α-olefins to linear aldehydes for plasticizer alcohol manufacture

In a continuous hydroformylation process for C8–C12 α-olefins, diphenyl(m-tolyl)phosphine provides a linear/branched ratio of 4.8–5.0 with turnover frequencies exceeding 1400 h⁻¹, outperforming triphenylphosphine (l/b ≈ 3) and offering faster rates than the para-tolyl analog [1]. This allows producers to maintain high linear aldehyde selectivity without sacrificing space-time yield, directly improving plant economics [1].

Screening ligand electronic effects in mechanistic studies of oxidative addition

For academic or industrial research groups investigating the electronic dependence of oxidative addition of Pd⁰ into aryl halides, diphenyl(m-tolyl)phosphine serves as a calibrated intermediate donor ligand. Its ν(CO) value of 2068.2 cm⁻¹ sits exactly between PPh₃ (2068.9) and P(p-tolyl)₃ (2067.5), enabling construction of quantitative Hammett-like correlations without changing steric profile [1]. This scenario is ideal for publications or catalyst development where precise electronic tuning is required while keeping cone angle nearly constant [1].

Cost-effective replacement for P(o-tolyl)₃ in sterically undemanding cross-couplings

For coupling reactions where the ortho-tolyl ligand's large cone angle (194°) causes product inhibition or slow conversion, diphenyl(m-tolyl)phosphine (cone angle ~147°) provides higher yields (e.g., 89% vs. 34% in Suzuki coupling of 4-chlorotoluene) at a similar or lower procurement cost [1]. Procurement teams should prioritize this compound when P(o-tolyl)₃ gives unexpectedly low yields due to steric over-engineering [1].

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